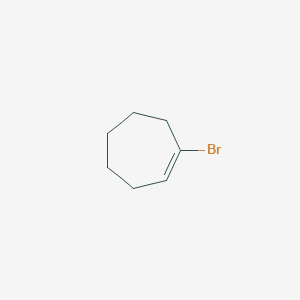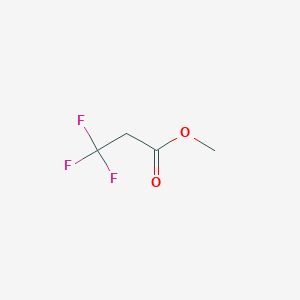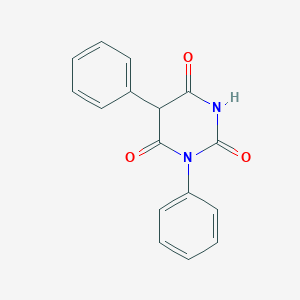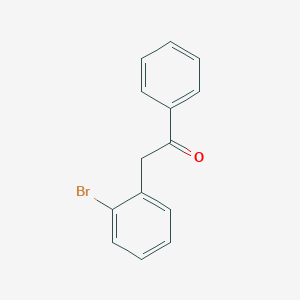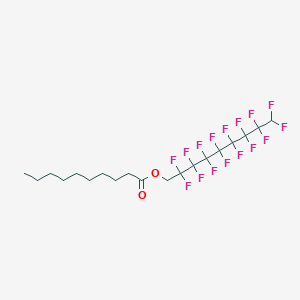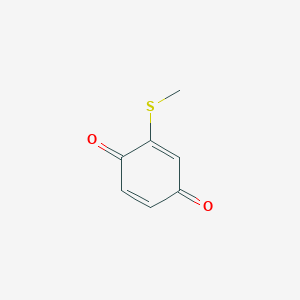
p-Benzoquinone, 2-(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-Benzoquinone, 2-(methylthio)- is a chemical compound that is widely used in scientific research. It is also known as 2-Methylthio-1,4-benzoquinone and is a yellow crystalline powder. This compound is used in various fields such as biochemistry, pharmacology, and toxicology. The purpose of
作用机制
P-Benzoquinone, 2-(methylthio)- acts as a redox cycling agent by accepting electrons from cellular components such as NADH and FADH2, and then donating them to molecular oxygen to generate reactive oxygen species (ROS) such as superoxide anion, hydrogen peroxide, and hydroxyl radical. ROS can cause oxidative damage to cellular components such as lipids, proteins, and DNA, leading to cell death or dysfunction.
生化和生理效应
P-Benzoquinone, 2-(methylthio)- has been shown to have various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells, leading to apoptosis or necrosis. It can also modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. In addition, it can inhibit the activity of various enzymes such as acetylcholinesterase, which are involved in neurotransmission.
实验室实验的优点和局限性
P-Benzoquinone, 2-(methylthio)- has several advantages for lab experiments. It is relatively stable and can be easily synthesized. It can also be used in various assays to measure oxidative stress, DNA damage, and enzyme activity. However, it has some limitations. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the research on p-Benzoquinone, 2-(methylthio)-. One direction is to investigate its role in the pathogenesis of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to develop new methods to synthesize and modify p-Benzoquinone, 2-(methylthio)- to enhance its stability and bioactivity. Furthermore, it would be interesting to explore the potential use of p-Benzoquinone, 2-(methylthio)- as a therapeutic agent for various diseases.
合成方法
P-Benzoquinone, 2-(methylthio)- can be synthesized by the oxidation of 2-methylthio-1,4-dihydroxybenzene using a suitable oxidizing agent such as lead dioxide, potassium permanganate, or hydrogen peroxide. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is isolated by filtration and recrystallization.
科学研究应用
P-Benzoquinone, 2-(methylthio)- is used in various scientific research applications. It is commonly used as a redox cycling agent in biochemical and toxicological studies. It can also be used as a substrate for various enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics.
属性
CAS 编号 |
18232-06-9 |
|---|---|
产品名称 |
p-Benzoquinone, 2-(methylthio)- |
分子式 |
C7H6O2S |
分子量 |
154.19 g/mol |
IUPAC 名称 |
2-methylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H6O2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
InChI 键 |
WITSQZWTUMQIBS-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=O)C=CC1=O |
规范 SMILES |
CSC1=CC(=O)C=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



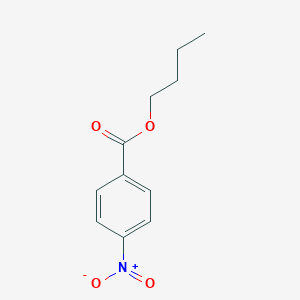
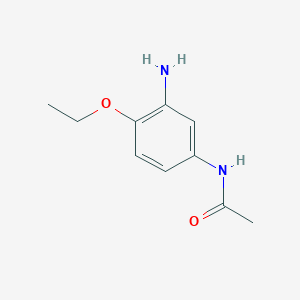
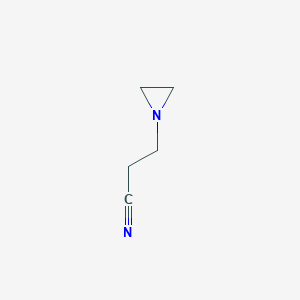
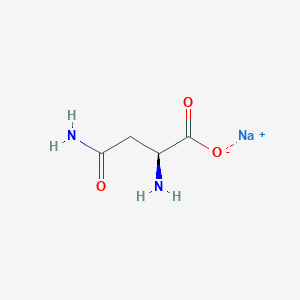
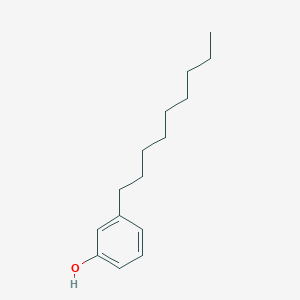
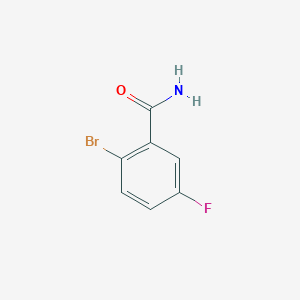
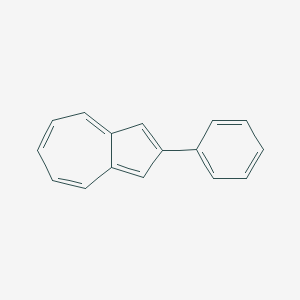
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
